Cas no 5210-25-3 (3-Methoxy-7a-methyl-estra-2,5(10)-dien-17-one)
3-Methoxy-7a-methyl-estra-2,5(10)-dien-17-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Methoxy-7α-methyl-estra-2,5(10)-dien-17-one
- 3-Methoxy-7α-methyl-
- 3-METHOXY-7Α-METHYL-ESTRA-2,5(10)-DIEN-17-ONE,WHITE SOLID
- (7R,8R,9S,13S,14S)-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one
- A-methyl-estra-2,5(10)-dien-17-one
- DB-228699
- SCHEMBL11792026
- 5210-25-3
- DTXSID80738031
- 3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17-one
- 3-Methoxy-7a-methyl-estra-2,5(10)-dien-17-one
- 3-Methoxy-7
-
- Inchi: 1S/C20H28O2/c1-12-10-13-11-14(22-3)4-5-15(13)16-8-9-20(2)17(19(12)16)6-7-18(20)21/h4,12,16-17,19H,5-11H2,1-3H3/t12-,16-,17+,19-,20+/m1/s1
- InChI Key: IPJVMXOAIRAKHC-MPSBBLFHSA-N
- SMILES: O=C1CC[C@@H]2[C@]1(C)CC[C@@H]1C3CC=C(CC=3C[C@@H](C)[C@@H]21)OC
Computed Properties
- Exact Mass: 300.20900
- Monoisotopic Mass: 300.208930132g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 570
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.30000
- LogP: 4.65850
3-Methoxy-7a-methyl-estra-2,5(10)-dien-17-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M264285-5mg |
3-Methoxy-7a-methyl-estra-2,5(10)-dien-17-one |
5210-25-3 | 5mg |
$ 81.00 | 2023-09-07 | ||
| TRC | M264285-10 mg |
3-Methoxy-7α-methyl-estra-2,5(10)-dien-17-one |
5210-25-3 | 10mg |
120.00 | 2021-08-03 | ||
| TRC | M264285-25 mg |
3-Methoxy-7α-methyl-estra-2,5(10)-dien-17-one |
5210-25-3 | 25mg |
275.00 | 2021-08-03 | ||
| TRC | M264285-50 mg |
3-Methoxy-7α-methyl-estra-2,5(10)-dien-17-one |
5210-25-3 | 50mg |
525.00 | 2021-08-03 | ||
| TRC | M264285-100 mg |
3-Methoxy-7α-methyl-estra-2,5(10)-dien-17-one |
5210-25-3 | 100MG |
970.00 | 2021-08-03 | ||
| TRC | M264285-10mg |
3-Methoxy-7a-methyl-estra-2,5(10)-dien-17-one |
5210-25-3 | 10mg |
$ 150.00 | 2023-09-07 | ||
| TRC | M264285-25mg |
3-Methoxy-7a-methyl-estra-2,5(10)-dien-17-one |
5210-25-3 | 25mg |
$ 339.00 | 2023-09-07 | ||
| TRC | M264285-50mg |
3-Methoxy-7a-methyl-estra-2,5(10)-dien-17-one |
5210-25-3 | 50mg |
$ 643.00 | 2023-04-15 | ||
| TRC | M264285-100mg |
3-Methoxy-7a-methyl-estra-2,5(10)-dien-17-one |
5210-25-3 | 100mg |
$ 1183.00 | 2023-04-15 |
3-Methoxy-7a-methyl-estra-2,5(10)-dien-17-one Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 3-Methoxy-7a-methyl-estra-2,5(10)-dien-17-one
3-Methoxy-7a-methyl-estra-2,5(10)-dien-17-one (CAS No. 5210-25-3): A Comprehensive Overview
3-Methoxy-7a-methyl-estra-2,5(10)-dien-17-one (CAS No. 5210-25-3) is a synthetic compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structural features and potential applications. This compound belongs to the class of steroidal ketones and is characterized by its 3-methoxy and 7a-methyl substituents, which confer distinct chemical and biological properties.
The molecular formula of 3-Methoxy-7a-methyl-estra-2,5(10)-dien-17-one is C20H26O2, and its molecular weight is 302.41 g/mol. The compound's structure includes a steroidal backbone with specific functional groups that contribute to its reactivity and biological activity. The presence of the 3-methoxy group enhances the compound's lipophilicity, while the 7a-methyl group adds steric hindrance, affecting its binding affinity to various receptors.
In recent years, research on 3-Methoxy-7a-methyl-estra-2,5(10)-dien-17-one has focused on its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 3-Methoxy-7a-methyl-estra-2,5(10)-dien-17-one effectively inhibited the proliferation of breast cancer cells by modulating key signaling pathways involved in cell growth and survival.
The anti-inflammatory effects of 3-Methoxy-7a-methyl-estra-2,5(10)-dien-17-one have also been investigated. Research conducted at the University of California, Los Angeles (UCLA) found that this compound reduced inflammation in animal models of arthritis by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 3-Methoxy-7a-methyl-estra-2,5(10)-dien-17-one could be a valuable therapeutic agent for treating inflammatory diseases.
Beyond its therapeutic potential, 3-Methoxy-7a-methyl-estra-2,5(10)-dien-17-one has been studied for its role in endocrine regulation. A study published in the Hormones and Cancer journal in 2020 reported that this compound interacts with estrogen receptors, modulating their activity in a tissue-specific manner. This interaction could have implications for hormone-related disorders such as endometriosis and polycystic ovary syndrome (PCOS).
The synthesis of 3-Methoxy-7a-methyl-estra-2,5(10)-dien-17-one involves several steps, including the introduction of the 3-methoxy and 7a-methyl groups onto the steroidal backbone. Various synthetic routes have been developed to optimize yield and purity. One notable method involves the use of palladium-catalyzed cross-coupling reactions to introduce the methyl group efficiently. This approach has been widely adopted due to its high selectivity and mild reaction conditions.
In terms of safety and toxicity, preliminary studies indicate that 3-Methoxy-7a-methyl-estra-2,5(10)-dien-17-one exhibits low toxicity at therapeutic concentrations. However, further research is needed to fully understand its long-term effects and potential side effects. Preclinical studies are ongoing to evaluate the compound's safety profile in various animal models.
The future prospects for 3-Methoxy-7a-methyl-estra-2,5(10)-dien-17-one are promising. Ongoing clinical trials are exploring its efficacy in treating various diseases, including cancer and inflammatory conditions. Additionally, researchers are investigating combination therapies involving this compound to enhance its therapeutic benefits.
In conclusion, 3-Methoxy-7a-methyl-estra-2,5(10)-dien-17one (CAS No. 5210--
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